molecular formula C16H15Cl2NO3 B273045 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide

2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide

Cat. No. B273045
M. Wt: 340.2 g/mol
InChI Key: KWNHECBXCHLTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide, also known as UMI-77, is a small molecule inhibitor of the protein MDM2, which is a negative regulator of the tumor suppressor protein p53. The p53 protein is a critical player in the regulation of cell growth and division, and its dysfunction is implicated in the development of many types of cancer. UMI-77 has been shown to be a potent inhibitor of MDM2, leading to increased levels of p53 and inhibition of cancer cell growth.

Scientific Research Applications

2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

Mechanism of Action

2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide binds to the hydrophobic pocket of MDM2, inhibiting its interaction with p53 and leading to increased levels of p53. This, in turn, leads to the activation of p53-dependent pathways that regulate cell growth and division. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as sensitize cancer cells to chemotherapy and radiation therapy. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases. In addition, 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide is its specificity for MDM2, which reduces the risk of off-target effects. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to be effective at low concentrations, making it a cost-effective option for scientific research. However, one limitation of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide. One area of research is the development of more potent and selective MDM2 inhibitors, which may have even greater efficacy in cancer treatment. Another area of research is the investigation of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide in clinical trials should be investigated to determine its potential as a cancer therapy.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide involves a series of chemical reactions starting from 3,5-dimethoxybenzaldehyde and 2,4-dichlorobenzoyl chloride. The intermediate product is then reacted with N-benzyl-2-aminoethanol to yield 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide. The synthesis of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

properties

Product Name

2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

2,4-dichloro-N-[(3,5-dimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H15Cl2NO3/c1-21-12-5-10(6-13(8-12)22-2)9-19-16(20)14-4-3-11(17)7-15(14)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

KWNHECBXCHLTPD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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